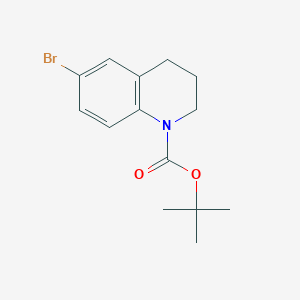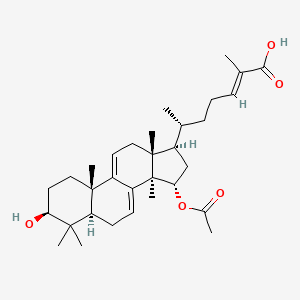
Bis(3-bromophenyl)phenylphosphine oxide
Overview
Description
Bis(3-bromophenyl)phenylphosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C18H13Br2OP and its molecular weight is 436.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.90503 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bis(3-bromophenyl)phenylphosphine oxide is a type of tertiary phosphine . Tertiary phosphines are known to be used in a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis . .
Mode of Action
Tertiary phosphines are generally known to interact with their targets through the formation of p-c bonds .
Biochemical Pathways
Tertiary phosphines are known to inspire the design of new phosphines of various structures and the tuning of their properties .
Chemical Reactions Analysis
Bis(3-bromophenyl)phenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide functionality can be further oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding phosphine under reducing conditions.
Substitution: The bromine atoms in the 3-position of the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(3-bromophenyl)phenylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions[][1].
Materials Science: The compound is valuable in the design of advanced materials due to its unique electronic properties.
Flame Retardancy: It is used as a phosphorus-based flame retardant in the production of polymers and textiles to enhance their fire resistance.
Biology and Medicine: While specific applications in biology and medicine are less common, its potential for further functionalization makes it a candidate for developing new bioactive molecules.
Comparison with Similar Compounds
Bis(3-bromophenyl)phenylphosphine oxide can be compared with other similar organophosphorus compounds, such as:
Triphenylphosphine oxide: Lacks the bromine atoms, resulting in different reactivity and applications.
Bis(4-bromophenyl)phenylphosphine oxide: Similar structure but with bromine atoms in the 4-position, leading to different steric and electronic properties.
Phenylphosphine oxide: A simpler structure with only one phenyl group, used in different contexts compared to this compound.
The uniqueness of this compound lies in its combination of bromine atoms and phosphine oxide functionality, which provides distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
1-bromo-3-[(3-bromophenyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2OP/c19-14-6-4-10-17(12-14)22(21,16-8-2-1-3-9-16)18-11-5-7-15(20)13-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKPLVXRYPWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163698-32-5 | |
| Record name | Bis(3-bromophenyl)phenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)
![(3R,4S)-3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-FLUOROPHENYL)PIPERIDINE](/img/structure/B3026791.png)






![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)
![5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B3026807.png)


